molecular formula C7H5BrN2O B1519114 6-Bromo-7-methyloxazolo[5,4-b]pyridine CAS No. 1023817-91-5

6-Bromo-7-methyloxazolo[5,4-b]pyridine

Cat. No. B1519114
CAS RN: 1023817-91-5
M. Wt: 213.03 g/mol
InChI Key: YXFZMDPHFPADRA-UHFFFAOYSA-N
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Description

6-Bromo-7-methyloxazolo[5,4-b]pyridine, also referred to as 6-Bromo-7-methyl-2H-1,2,4-oxazolo[5,4-b]pyridine, is an organic compound belonging to the oxazole family. It has been used in various scientific research applications, and its chemical structure is composed of a bromine atom, a methyl group, and a pyridine ring. 6-Bromo-7-methyloxazolo[5,4-b]pyridine is used as a substrate for the synthesis of novel compounds and for the study of biochemical and physiological effects.

Scientific Research Applications

Anti-Hepatitis C Virus Activity

A study on the synthesis and structure-activity relationships of novel anti-hepatitis C agents highlighted derivatives of N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, including a compound with a 6-bromo substituent, which exhibited potent anti-HCV activity in a subgenomic replicon cell-based assay. This work suggests the potential of 6-bromo substituted compounds in developing treatments for HCV (Peiyuan Wang et al., 2005).

Cognitive Disorders Treatment in Schizophrenia

Another research focused on the discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist. This compound is identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. It shows potent and selective properties with excellent pharmaceutical characteristics, supporting the hypothesis that alpha 7 nAChR agonists may be beneficial in treating cognitive deficits (C. J. O’Donnell et al., 2010).

Microwave-Assisted Synthesis

Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines through both conventional chemical methods and modern microwave techniques has been conducted. This study includes the preparation of various compounds, demonstrating the efficiency of microwave-assisted synthesis in achieving higher yields in shorter times compared to conventional methods. Such research underscores the versatility of brominated and methylated pyridine derivatives in synthesizing biologically significant compounds (Ayman M. S. Youssef et al., 2012).

Novel Antioxidant Agents

A study on the synthesis and preclinical study of the antioxidant activity of [1,2,4]triazolo[1,5-a]pyridine derivatives, including the evaluation of their toxicity and antioxidant properties, highlights the potential of these compounds as antioxidants. This research presents a foundation for considering 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives with a bromine atom as promising antioxidant agents, indicating the scope of 6-bromo substituted compounds in medicinal chemistry (Olexandr Smolsky et al., 2022).

properties

IUPAC Name

6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFZMDPHFPADRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyloxazolo[5,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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